molecular formula C13H13N5O B3096286 4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 127710-42-3

4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline

Numéro de catalogue: B3096286
Numéro CAS: 127710-42-3
Poids moléculaire: 255.28 g/mol
Clé InChI: HBNQJIWDGZBZKA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an anticancer agent. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule for drug development.

Mécanisme D'action

Target of Action

The primary target of 4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is critically involved in cancer angiogenesis, the process by which new blood vessels form from pre-existing ones . This receptor also plays a role in pathological conditions such as tumors and ischemia .

Mode of Action

this compound interacts with its target, VEGFR-2, by inhibiting its signaling pathway . This inhibition effectively suppresses tumor growth . The compound also exhibits DNA intercalation activities, which contribute to its anticancer properties .

Biochemical Pathways

The inhibition of the VEGFR-2 signaling pathway affects angiogenesis, a critical process that influences the development and growth of cancerous cells . By blocking this pathway, the compound can control cell division and proliferation, thereby regulating tumor growth .

Pharmacokinetics

These studies can provide insights into the compound’s bioavailability and potential drug-likeness .

Result of Action

The molecular and cellular effects of this compound’s action include the upregulation of pro-apoptotic proteins like Bcl-2-associated X protein (BAX) and caspase-3 and -9, and the downregulation of pro-oncogenic cell survival proteins like Bcl-2 . These changes can lead to increased cell death and decreased cell survival, contributing to the compound’s anticancer effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain amines and triazole-2-thiol can affect the synthesis of the compound . Additionally, the compound’s activity may be influenced by the concentration of adenosine, as the A2B receptor, another potential target of the compound, requires a high level of adenosine for activation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline typically involves the reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with morpholine. This reaction is carried out under aromatic nucleophilic substitution conditions . The process involves heating the reactants in a suitable solvent, such as dimethylformamide, in the presence of a base like potassium carbonate. The reaction mixture is then refluxed for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines, thiols; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted triazoloquinoxaline derivatives.

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that derivatives of triazoloquinoxaline, including 4-morpholino[1,2,4]triazolo[4,3-a]quinoxaline, exhibit promising anticancer activities. The compound has been shown to interact with DNA and inhibit topoisomerase II (Topo II), which is crucial for DNA replication and transcription.

Case Studies and Findings

  • A study synthesized several triazoloquinoxaline derivatives and tested their antiproliferative effects against HepG2 and HCT-116 cancer cell lines. Compounds demonstrated IC50 values ranging from 2.44 to 13.02 μM, indicating significant cytotoxicity against these cancer cells .
  • Another investigation focused on the structure-activity relationship (SAR) of these compounds. It was found that the introduction of a trifluoromethyl moiety enhances cytotoxic activity .
Compound NameIC50 (μM)Mechanism of Action
Compound 1615.16Topo II inhibition
Compound 1717.66DNA intercalation
Compound 1818.28Induction of apoptosis

Antidepressant Activities

The compound has also been explored for its potential as a rapid-onset antidepressant. Its structural analogs have been identified as potent antagonists of adenosine receptors A1 and A2.

Research Insights

  • A series of studies demonstrated that certain derivatives reduce immobility in behavioral despair models in rats, suggesting antidepressant-like effects . The optimal activity was linked to specific substitutions on the quinoxaline core.
  • The most effective compounds showed high selectivity for adenosine receptors, with some exhibiting IC50 values as low as 21 nM at the A2 receptor .

Receptor Antagonism

This compound acts as an antagonist at excitatory amino acid receptors in the central nervous system (CNS). This property makes it a candidate for treating conditions related to excitatory neurotransmitter hyperactivity.

Mechanistic Studies

  • The compound's ability to inhibit the action of excitatory amino acids like glutamate has been substantiated through biochemical studies . This mechanism positions it as a potential therapeutic agent for neurological disorders.

Antiviral and Antimicrobial Activities

Emerging research highlights the antiviral properties of triazoloquinoxaline derivatives against HIV-1 and other pathogens.

Key Findings

  • Compounds in this class have shown protective effects against HIV-1 infection in vitro . The N-dimethyl and morpholino derivatives were particularly noted for their activity.
  • Additionally, some studies have reported antimicrobial activities against various bacterial strains .

Comparaison Avec Des Composés Similaires

4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline can be compared with other similar compounds to highlight its uniqueness:

Activité Biologique

4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, particularly in the fields of oncology and neurology.

Chemical Structure and Synthesis

The compound belongs to the class of triazoloquinoxalines, characterized by a triazole ring fused to a quinoxaline structure. The morpholino group enhances its solubility and bioavailability. Various synthetic routes have been developed to create derivatives of this compound, which can be modified to optimize biological activity.

1. Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Assays : In vitro assays revealed that derivatives of this compound showed IC50 values ranging from 2.44 to 9.43 μM against HCT-116 and other cancer cell lines .
  • Mechanism of Action : The mechanism involves DNA intercalation and inhibition of topoisomerase II, which are critical for cancer cell proliferation .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
This compoundHCT-1163.0
Derivative AMCF-75.5
Derivative BHepG26.8

2. Antidepressant Properties

The compound has shown potential as a rapid-onset antidepressant:

  • Adenosine Receptor Antagonism : It acts as an antagonist at adenosine A1 and A2 receptors, which are implicated in mood regulation. In behavioral models, it reduced immobility in the Porsolt test .
  • Selectivity : Certain derivatives demonstrated selectivity for A2 receptors with an IC50 as low as 21 nM .

Table 2: Adenosine Receptor Binding Affinity

CompoundA1 Receptor IC50 (nM)A2 Receptor IC50 (nM)
4-Morpholino derivative2821
Other derivativesVariesVaries

3. Antimicrobial Activity

Various derivatives have been screened for antimicrobial properties:

  • In Vitro Studies : Compounds demonstrated significant activity against a range of microbial strains, suggesting potential use in treating infections .
  • Mechanism : The antimicrobial action is likely due to interference with bacterial DNA synthesis.

Case Studies

Several studies have focused on the efficacy of this compound in specific therapeutic contexts:

  • Study on Melanoma Cells : A recent study highlighted that certain derivatives reduced melanoma cell viability significantly at concentrations as low as 365 nM .
  • Schistosomiasis Treatment : Compounds were tested against Schistosoma mansoni, showing promising results with some derivatives achieving over 70% inhibition at low concentrations .

Propriétés

IUPAC Name

4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O/c1-2-4-11-10(3-1)15-12(13-16-14-9-18(11)13)17-5-7-19-8-6-17/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNQJIWDGZBZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3N4C2=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline
Reactant of Route 2
Reactant of Route 2
4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline
Reactant of Route 3
Reactant of Route 3
4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline
Reactant of Route 4
4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline
Reactant of Route 5
4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline
Reactant of Route 6
Reactant of Route 6
4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.